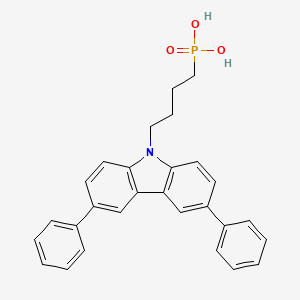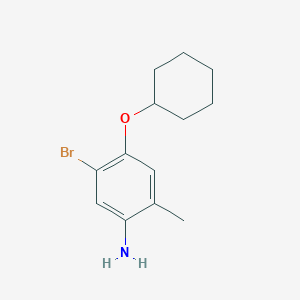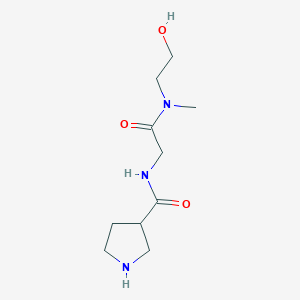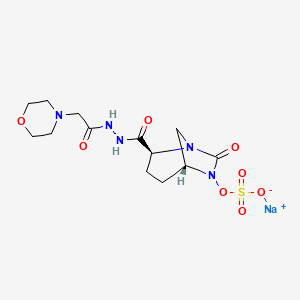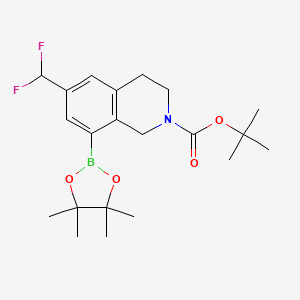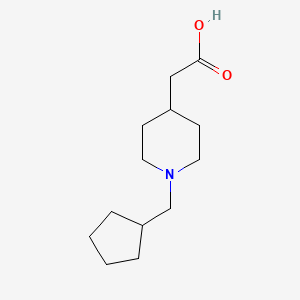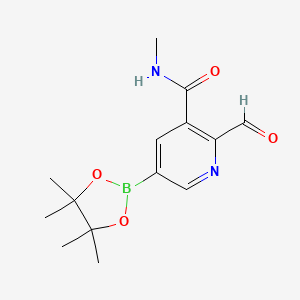
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one is a heterocyclic compound that features both azetidine and thietane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted azetidines or thietanes.
Applications De Recherche Scientifique
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a tubulin-destabilizing agent, showing antiproliferative effects in breast cancer cells.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidinone derivative with antiproliferative activity.
3-Allylazetidin-2-one: Similar structure with different substituents, also showing biological activity.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Another analogue with potential medicinal applications.
Uniqueness
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one is unique due to the presence of both azetidine and thietane rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H10N2O3S |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
3-amino-1-(1,1-dioxothietan-3-yl)azetidin-2-one |
InChI |
InChI=1S/C6H10N2O3S/c7-5-1-8(6(5)9)4-2-12(10,11)3-4/h4-5H,1-3,7H2 |
Clé InChI |
OKOFNBWDNYRVPH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N1C2CS(=O)(=O)C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


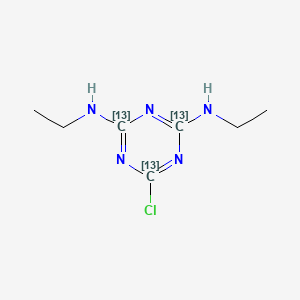

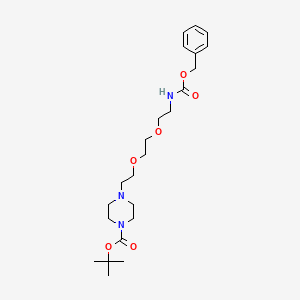
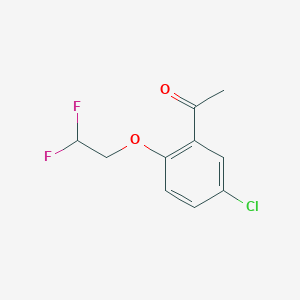
![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)


